![molecular formula C15H12BrNO4S B14398158 2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid CAS No. 88061-58-9](/img/structure/B14398158.png)
2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a bromonaphthalene moiety linked to a carbothioyl group and two acetic acid groups through an azanediyl linkage. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by the introduction of a carbothioyl group. The azanediyl linkage is then formed through a nucleophilic substitution reaction, and the acetic acid groups are introduced via esterification or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted naphthalene derivatives.
Scientific Research Applications
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can interact with aromatic systems, while the carbothioyl group can form covalent bonds with nucleophilic sites. The acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-(Carboxymethyl)amino)ethyl]azanediyl)diacetic acid
- Iminodiacetic acid
- Nitrilotriacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is unique due to the presence of the bromonaphthalene moiety and the carbothioyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science.
Properties
CAS No. |
88061-58-9 |
|---|---|
Molecular Formula |
C15H12BrNO4S |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
2-[(5-bromonaphthalene-1-carbothioyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H12BrNO4S/c16-12-6-2-3-9-10(12)4-1-5-11(9)15(22)17(7-13(18)19)8-14(20)21/h1-6H,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
KYRDHAYAEWZMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


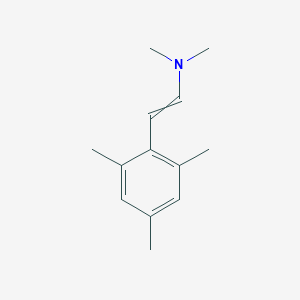
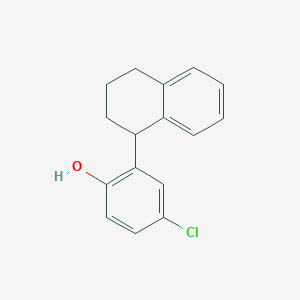
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
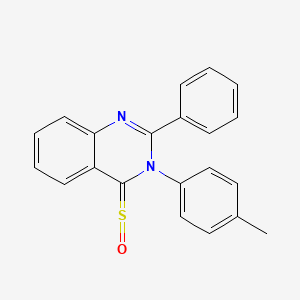
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
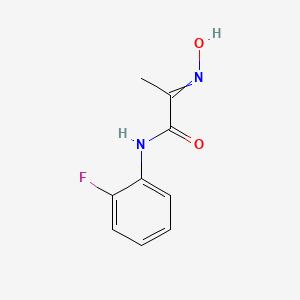

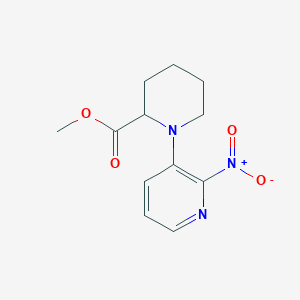
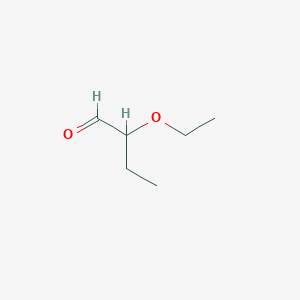

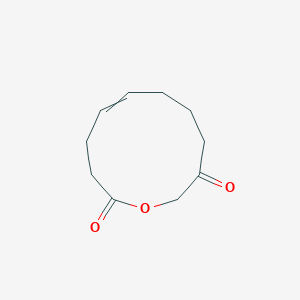
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
